9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine
Description
This compound belongs to the pyrazolo-triazolo-pyrazine family, characterized by a fused tricyclic core (pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine) with two key substituents:
- Position 3: A 4-methoxybenzylsulfanyl moiety, enhancing solubility and modulating electronic properties . The CAS registry number is 1031619-27-8, and its molecular weight is 504.59 g/mol (as per a related derivative in ).
Properties
CAS No. |
1326928-36-2 |
|---|---|
Molecular Formula |
C25H25N5O2S |
Molecular Weight |
459.57 |
IUPAC Name |
11-(4-butoxyphenyl)-5-[(4-methoxyphenyl)methylsulfanyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene |
InChI |
InChI=1S/C25H25N5O2S/c1-3-4-15-32-21-11-7-19(8-12-21)22-16-23-24-26-27-25(29(24)13-14-30(23)28-22)33-17-18-5-9-20(31-2)10-6-18/h5-14,16H,3-4,15,17H2,1-2H3 |
InChI Key |
VYOZMJPZKHXGIT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC5=CC=C(C=C5)OC)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine is a novel heterocyclic compound that has garnered attention for its potential biological activities. Its complex structure suggests various pharmacological applications, particularly in the fields of oncology and neurology. This article delves into the biological activity of this compound, summarizing key research findings and presenting data on its effects against cancer cell lines and other biological targets.
Structure and Properties
The compound features a unique arrangement of functional groups:
- Butoxyphenyl group : Contributes to hydrophobic interactions.
- Methoxybenzyl group : May enhance binding to biological targets.
- Sulfanyl linkage : Potentially involved in redox reactions.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The modulation of these targets can influence various cellular pathways, including:
- Signal transduction
- Gene expression
- Metabolic processes
Mechanistic Insights
For instance, compound 3b has been shown to increase apoptosis through the activation of caspases and suppression of NF-κB signaling pathways. This indicates that similar mechanisms could be expected for 9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo derivatives due to their structural similarities.
Case Studies
-
Study on Pyrazolo[4,3-e][1,2,4]triazine Derivatives :
- Researchers synthesized several derivatives and assessed their anticancer activity.
- Results indicated stronger cytotoxicity compared to standard chemotherapeutics like cisplatin.
-
Evaluation of Sulfonamide Derivatives :
- A study focused on sulfonamide derivatives showed enhancement in cytotoxic T lymphocyte activity in vitro.
- This suggests potential immunomodulatory effects that could complement anticancer therapies.
Future Directions
Further research is necessary to elucidate the specific biological pathways influenced by this compound. Key areas for future investigation include:
- In vitro and in vivo studies to determine efficacy against specific cancer types.
- Mechanistic studies to clarify interactions with molecular targets.
- Toxicology assessments to evaluate safety profiles for potential therapeutic use.
Comparison with Similar Compounds
Structural Analogues with Pyrazolo-Triazolo-Pyrazine Cores
The following table compares the target compound with structurally related derivatives:
Key Observations:
- The 4-methoxybenzylsulfanyl group balances solubility and steric bulk, whereas analogs with propanone-piperazinyl () or trifluoromethylbenzyl-propanamide () groups may target specific receptors (e.g., adenosine or kinase receptors) .
Functional Analogues in Pharmacological Contexts
Anti-Inflammatory Activity
highlights pyrazolo[3,4-d]-triazolo-pyrimidinones (e.g., compound II) with COX-2 inhibition (IC50 = 0.9 nM).
Adenosine Receptor (AR) Antagonism
Pyrazolo[3,4-c]pyridine derivatives () exhibit nanomolar affinity for A1/A3 adenosine receptors. Although the target compound’s core differs, its sulfanyl and aryl groups may engage similar binding pockets, warranting further testing .
Herbicidal Activity
Triazolo-pyrazines are explored as herbicides (). For example, triazolopyrimidine sulfonamides (e.g., flumetsulam) inhibit acetolactate synthase. The target compound’s 4-butoxyphenyl group may enhance soil adsorption, a critical factor in agrochemical design .
Physicochemical Properties
- Solubility : The 4-methoxybenzylsulfanyl group improves aqueous solubility compared to purely aromatic substituents (e.g., ’s trifluoromethylbenzyl group) .
- Thermal Stability : Pyrazolo-triazolo-pyrazines generally exhibit high melting points (>200°C), as seen in ’s pyrazoline derivative (mp 208–209°C) .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the pyrazolo-triazolo-pyrazine core of this compound?
- Methodological Answer: The core structure can be synthesized via multi-step heterocyclic condensation. For example, pyrazole intermediates are formed by reacting hydrazine derivatives with α,β-unsaturated ketones (e.g., chalcone analogs) under basic conditions (e.g., NaH in toluene). Subsequent cyclization with thiourea or thiosemicarbazide derivatives introduces the triazole ring. Sulfanyl group incorporation is achieved via nucleophilic substitution using 4-methoxybenzyl mercaptan .
- Key Tools: Use anhydrous solvents (DMF, toluene), controlled temperature (50–80°C), and inert atmosphere (N₂) to prevent oxidation byproducts .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer:
- Purity: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- Structural Confirmation:
- 1H/13C NMR: Assign peaks for butoxyphenyl (δ ~1.0–1.8 ppm for butyl chain), methoxybenzyl (δ ~3.8 ppm for OCH₃), and pyrazolo-triazolo-pyrazine protons (δ ~7.5–8.5 ppm for aromatic systems) .
- Elemental Analysis: Verify C, H, N, S content within ±0.3% of theoretical values .
Q. What biological targets are plausible based on structural analogs?
- Methodological Answer: Molecular docking suggests potential antifungal activity via inhibition of fungal lanosterol 14-α-demethylase (PDB: 3LD6). The methoxy and butoxy groups may enhance membrane permeability, while the sulfanyl moiety interacts with heme iron in the enzyme’s active site . Validate via in vitro antifungal assays (e.g., against Candida albicans) using broth microdilution (MIC50 determination) .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with varying substituents on the phenyl rings?
- Methodological Answer:
- Electron-Donating Groups (e.g., -OCH₃): Use milder bases (e.g., K₂CO₃) to prevent demethylation. Increase reaction time (72+ hours) for sterically hindered derivatives .
- Electron-Withdrawing Groups (e.g., -NO₂): Employ polar aprotic solvents (e.g., DMF) to stabilize intermediates. Optimize stoichiometry (1:1.2 molar ratio for nucleophilic thiol addition) .
- Data-Driven Approach: Design a factorial experiment varying solvent, temperature, and catalyst (e.g., CuI for click chemistry) to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
